

Navigating Colistin Susceptibility Testing: A Guide to CLSI Guidelines

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Compound of Interest

Compound Name: Colistin

Cat. No.: B093849

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This application note provides detailed protocols and interpretive criteria for **colistin** susceptibility testing based on the latest Clinical and Laboratory Standards Institute (CLSI) guidelines. Designed for researchers, clinical scientists, and drug development professionals, this document outlines the recommended methodologies for accurate determination of **colistin** minimum inhibitory concentrations (MICs), crucial for surveillance, clinical management of multidrug-resistant infections, and novel antimicrobial development.

Introduction

Colistin, a polymyxin antibiotic, has re-emerged as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. However, the accurate determination of **colistin** susceptibility has been challenging due to the physicochemical properties of the molecule. The CLSI, in conjunction with the European Committee on Antimicrobial Susceptibility Testing (EUCAST), has established standardized methods to ensure reliable and reproducible results. Broth microdilution (BMD) is the recommended reference method for **colistin** susceptibility testing[1][2][3][4][5]. This document provides detailed protocols for CLSI-endorsed methods and the latest interpretive criteria.

Quantitative Data Summary: CLSI MIC Breakpoints

The CLSI has established specific MIC breakpoints for **colistin** against key Gram-negative pathogens. Notably, due to limited clinical efficacy and the potential for toxicity, the

"Susceptible" category has been eliminated. Instead, interpretations are limited to "Intermediate" and "Resistant"[6].

Table 1: CLSI **Colistin** MIC Breakpoints (M100, 34th Edition)[7][8][9]

Organism Group	Intermediate (I) MIC (µg/mL)	Resistant (R) MIC (µg/mL)
Enterobacterales	≤ 2	≥ 4
Pseudomonas aeruginosa	≤ 2	≥ 4
Acinetobacter spp.	≤ 2	≥ 4

Experimental Protocols

While broth microdilution (BMD) is the reference standard, its technical demands have led to the validation of more practical methods for routine use. Below are detailed protocols for the **Colistin** Broth Disk Elution (CBDE) and the **Colistin** Agar Test (CAT) methods, which are recognized by the CLSI[6][10].

Protocol 1: Colistin Broth Disk Elution (CBDE) Test

This method is a practical alternative to traditional BMD for determining **colistin** MICs.

Materials:

- 10 µg **colistin** disks
- Sterile borosilicate glass tubes
- Cation-Adjusted Mueller-Hinton Broth (CA-MHB)
- Bacterial inoculum standardized to a 0.5 McFarland turbidity standard
- Incubator (35°C)
- Vortex mixer

Procedure:[4][7][10][11]

- Preparation of **Colistin** Solutions:
 - Label four sterile glass tubes for each isolate to be tested: 'GC' (Growth Control), '1', '2', and '4'.
 - Dispense 10 mL of CA-MHB into each tube.
 - Aseptically add 10 µg **colistin** disks to the tubes to achieve the desired final concentrations:
 - Tube 'GC': 0 disks (0 µg/mL)
 - Tube '1': 1 disk (1 µg/mL)
 - Tube '2': 2 disks (2 µg/mL)
 - Tube '4': 4 disks (4 µg/mL)
 - Allow the disks to elute in the broth for at least 30 minutes at room temperature, with occasional vortexing.
- Inoculation:
 - Prepare a bacterial suspension from a fresh (18-24 hour) culture on a non-selective agar plate, adjusting the turbidity to match a 0.5 McFarland standard.
 - Dilute the standardized inoculum 1:100 in sterile saline or broth.
 - Add 50 µL of the diluted inoculum to each of the four tubes, resulting in a final bacterial concentration of approximately 7.5×10^5 CFU/mL.
- Incubation:
 - Incubate the tubes at 35°C in ambient air for 16-20 hours for Enterobacterales and *P. aeruginosa*, and 20-24 hours for *Acinetobacter* spp..

- Interpretation:
 - Following incubation, visually inspect the tubes for turbidity.
 - The MIC is the lowest concentration of **colistin** that completely inhibits visible growth.

Protocol 2: Colistin Agar Test (CAT)

This method is a screening test to detect **colistin** resistance.

Materials:

- Mueller-Hinton Agar (MHA) plates
- **Colistin** sulfate powder
- Bacterial inoculum standardized to a 0.5 McFarland turbidity standard
- Incubator (35°C)

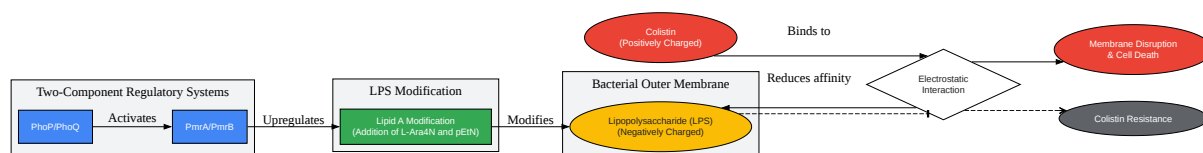
Procedure:[6]

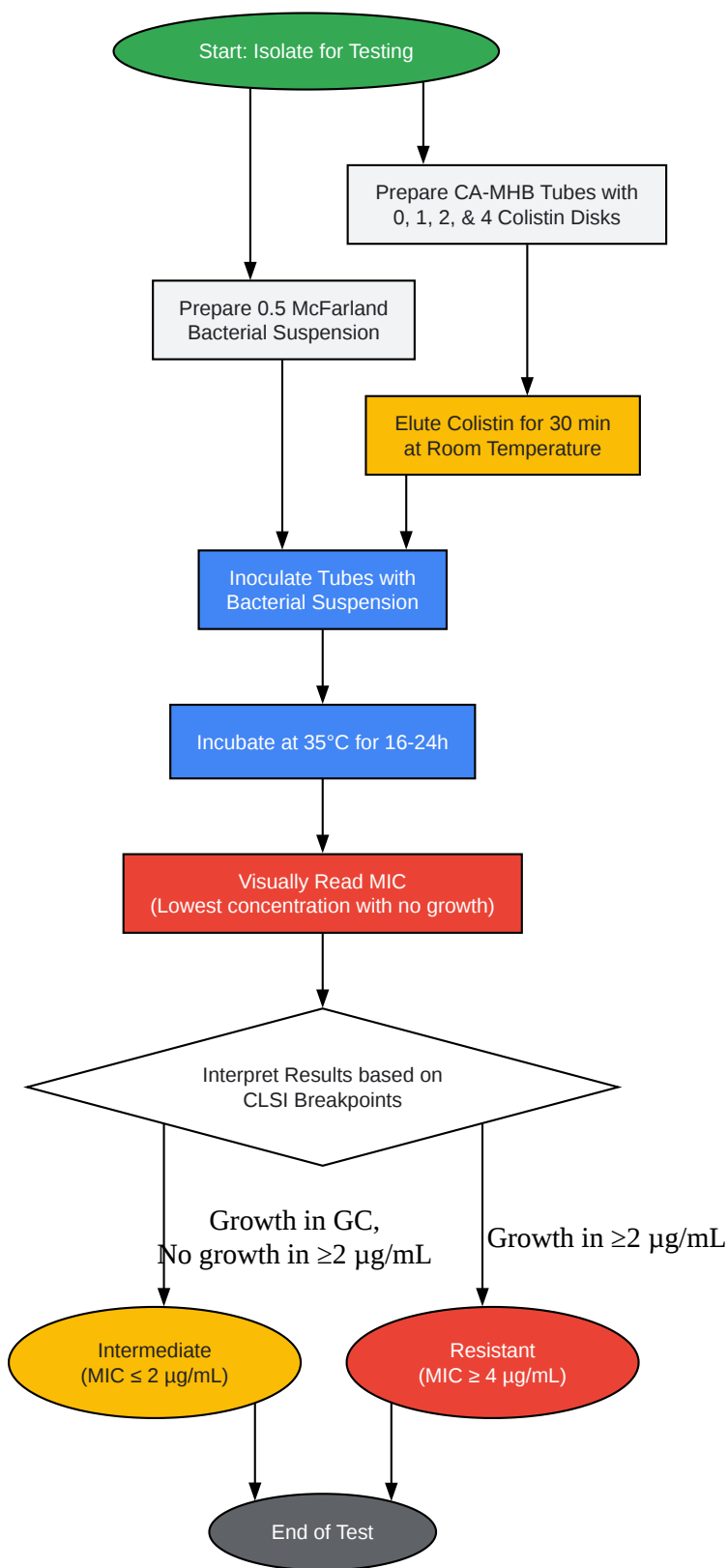
- Preparation of **Colistin** Agar Plates:
 - Prepare MHA according to the manufacturer's instructions.
 - Cool the molten agar to 45-50°C.
 - Add **colistin** sulfate powder to the molten agar to achieve final concentrations of 2 µg/mL and 4 µg/mL in separate batches of plates.
 - Pour the agar into sterile Petri dishes and allow them to solidify.
- Inoculation:
 - Prepare a bacterial suspension from a fresh (18-24 hour) culture on a non-selective agar plate, adjusting the turbidity to match a 0.5 McFarland standard.
 - Dilute the standardized inoculum 1:10 in sterile saline or broth.

- Spot 10 μ L of the diluted inoculum onto the surface of the **colistin**-containing and a growth control (no **colistin**) MHA plate.
- Incubation:
 - Allow the inoculated spots to dry completely before inverting the plates.
 - Incubate the plates at 35°C in ambient air for 16-20 hours.
- Interpretation:
 - Examine the plates for bacterial growth at the inoculated spots.
 - Growth on the 4 μ g/mL plate indicates resistance.
 - Growth on the 2 μ g/mL plate but not the 4 μ g/mL plate suggests an intermediate phenotype.
 - No growth on the 2 μ g/mL plate suggests the absence of resistance at these concentrations.

Visualizing Colistin Resistance and Testing Workflow

To aid in understanding the mechanisms of **colistin** resistance and the experimental workflow, the following diagrams are provided.





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